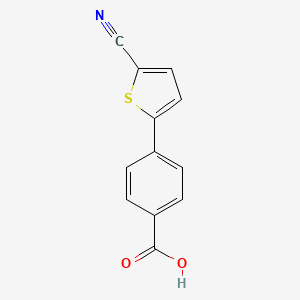

4-(5-Cyanothiophen-2-YL)benzoic acid

Description

4-(5-Cyanothiophen-2-YL)benzoic acid (CAS: Not explicitly provided; product code BA-4397 ) is a benzoic acid derivative featuring a thiophene ring substituted with a cyano group at the 5-position. Its structure enables applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or ligands targeting heterocyclic-binding proteins.

Properties

CAS No. |

402767-55-9 |

|---|---|

Molecular Formula |

C12H7NO2S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

4-(5-cyanothiophen-2-yl)benzoic acid |

InChI |

InChI=1S/C12H7NO2S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15) |

InChI Key |

SMIFALAUUCHAET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C#N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

4-(5-Formylthiophen-2-YL)benzoic Acid

- Structure: Replaces the cyano group with a formyl (-CHO) substituent (CAS: 174623-07-5) .

- Key Differences: The formyl group is less electron-withdrawing than cyano, leading to a higher pKa for the benzoic acid moiety. Enhanced reactivity in condensation reactions due to the aldehyde functionality.

4-(Thiophen-2-YL)benzoic Acid Derivatives with Heterocyclic Extensions

- (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic Acid : Incorporates an oxadiazole ring, introducing additional hydrogen-bonding sites and rigidity.

Heterocyclic Core Modifications

Thiazole-Based Analogues

- 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic Acid : Replaces thiophene with a thiazole ring (S and N heteroatoms).

Isoquinoline-Modified Derivatives

- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives : Features an isoquinoline moiety attached via a methylene bridge. Designed for cholinesterase inhibition, highlighting how core heterocycle changes redirect biological activity.

Functional Group Additions on the Benzoic Acid Scaffold

Azetidinone- and Thiazolidinone-Fused Derivatives

- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid : Integrates a β-lactam (azetidinone) ring, enabling antibacterial activity. The chloro and nitro groups enhance electrophilicity, contrasting with the cyanothiophene’s electronic profile.

Sulfonyl and Amide Derivatives

- 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid : Sulfonyl group increases hydrophilicity and hydrogen-bonding capacity compared to the cyano-thiophene system.

Physicochemical Properties

*Estimated based on substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.